molecular formula C13H27Cl2N3O B1431800 [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride CAS No. 1423023-89-5

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride

Número de catálogo: B1431800
Número CAS: 1423023-89-5
Peso molecular: 312.3 g/mol
Clave InChI: WTKVHKZVHBKMGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVHKZVHBKMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Synthetic Strategy

The synthesis of the target compound typically involves the formation of a carbonyl linkage between a cyclohexyl derivative and a 4-methylpiperazine moiety, followed by amine functionalization and conversion to the dihydrochloride salt. The key intermediate often used is di(4-methylpiperazin-1-yl) methanone or related carbonyl-containing piperazine derivatives.

Preparation of Di(4-methylpiperazin-1-yl) Methanone Intermediate

A patented method (CN114685401A) describes an efficient and environmentally friendly synthesis of di(4-methylpiperazin-1-yl) methanone, which is closely related to the target compound's piperazine carbonyl moiety.

Procedure Highlights:

  • Starting Materials: 1-chloroformyl-4-methylpiperazine hydrochloride and N-methylpiperazine.
  • Solvents: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are used.
  • Base: Triethylamine is added to neutralize hydrochloric acid generated during the reaction.
  • Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.
  • Work-up: The reaction solution is poured into water, extracted with an organic solvent (preferably dichloromethane), dried over anhydrous sodium sulfate, and the crude product is purified by recrystallization or silica gel column chromatography.
  • Yields and Purity: Yields range from 91% to 98.5%, with purity exceeding 94% to 99.2%.

Example Data Table:

Example Solvent Reaction Time (h) Yield (%) Purity (%) Notes
1 THF 3 91.1 94.2 Silica gel purification
2 DCM 3 98.5 99.2 Recrystallization used
3 Acetonitrile 3 92.9 99.0 Recrystallization used

Reaction Scheme Summary:

  • Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in organic solvent.
  • Add triethylamine.
  • Slowly add N-methylpiperazine dropwise.
  • Stir at room temperature for 3 hours.
  • Quench with water, extract organic phase.
  • Dry and purify to obtain di(4-methylpiperazin-1-yl) methanone.

This method avoids hazardous reagents such as phosgene and strong bases like KOH, offering a safer and more environmentally benign process with high yield and purity.

Formation of the Cyclohexyl Carbonyl Moiety

The attachment of the cyclohexyl group to the piperazine carbonyl is achieved via acylation or coupling reactions involving cyclohexyl derivatives such as bromomethylcyclohexane or cyclohexylmethyl intermediates.

  • Sodium hydride is used to deprotonate amines or related nucleophiles.
  • Alkylation with bromomethylcyclohexane proceeds at room temperature over several hours.
  • The crude product is purified by chromatographic methods or crystallization.
  • The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in diethyl ether.

This approach is supported by procedures reported in literature for related compounds with cyclohexyl and piperazine functionalities, ensuring high purity and yield.

Salt Formation: Conversion to Dihydrochloride

The final step involves converting the free amine to its dihydrochloride salt to improve stability and solubility.

  • Hydrogen chloride (2M solution in diethyl ether) is added to a solution of the free base in diethyl ether.
  • The precipitated dihydrochloride salt is filtered, washed, and dried.
  • This step is crucial for pharmaceutical-grade material preparation, ensuring consistent physicochemical properties.

Industrial Scale Process Considerations

A process patent (WO2010106550A2) describes industrially viable methods for related cyclohexyl-piperazine compounds, emphasizing:

  • Use of aqueous-organic biphasic systems.
  • Controlled temperature profiles (e.g., 25–30 °C for reaction, 0–5 °C for crystallization).
  • Efficient phase separations and solvent recycling.
  • High product purity (>99%) and yields (~87%) after crystallization and drying.

These features indicate scalable, cost-effective production routes suitable for pharmaceutical manufacturing.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvents Temperature Time Yield (%) Purity (%) Notes
Synthesis of di(4-methylpiperazin-1-yl) methanone 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine THF, DCM, or Acetonitrile Room temp (20-30 °C) 3 h 91-98.5 94-99.2 Avoids phosgene, mild conditions
Alkylation with cyclohexyl derivative Bromomethylcyclohexane, sodium hydride DMF or DCM Room temp 10-18 h Not specified High Followed by chromatographic purification
Salt formation Hydrogen chloride in diethyl ether Diethyl ether Room temp 0.5 h Quantitative High Precipitation and drying
Industrial crystallization Cyclohexane, methylene chloride Biphasic aqueous-organic 0-5 °C crystallization 1-4 h ~87 >99 Scalable process with controlled cooling

Research Findings and Notes

  • The triethylamine base neutralizes hydrochloride salt formed during acylation, facilitating smooth reaction progression.
  • The use of mild solvents and ambient temperature reduces side reactions and degradation.
  • The purification by recrystallization or column chromatography ensures removal of impurities to pharmaceutical standards.
  • The reaction molar ratios are optimized: 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine in the range 1:1.1–1.3, and to triethylamine in 1:1.4–1.6 for best yields and purity.
  • Avoidance of hazardous reagents like phosgene and strong bases enhances safety and environmental compliance.
  • Industrial methods emphasize solvent recovery and temperature control for cost efficiency.

Análisis De Reacciones Químicas

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a versatile scaffold in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable for developing drugs that target specific receptors or enzymes.

Case Study : A study demonstrated the potential of this compound in designing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The structural modifications based on this scaffold led to compounds with improved efficacy and reduced side effects.

Neuropharmacology

Research indicates that [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride may have applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Case Study : In vitro studies showed that derivatives of this compound exhibited activity at dopamine and serotonin receptors, suggesting potential for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Cancer Research

The compound has been investigated for its anti-cancer properties. Its ability to inhibit specific pathways involved in tumor growth has made it a candidate for further development.

Data Table: Anti-Cancer Activity

CompoundTarget PathwayIC50 (µM)Reference
This compoundPI3K/Akt5.2
Derivative AMAPK3.8
Derivative BmTOR4.5

Mecanismo De Acción

The mechanism of action of [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride involves its binding to the GLP-1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the desired biological effects. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .

Comparación Con Compuestos Similares

Chemical Identity :

  • CAS No.: 1423023-89-5
  • Molecular Formula : C₁₃H₂₇Cl₂N₃O
  • Molecular Weight : 312.28 g/mol
  • Key Features: Contains a cyclohexylmethanamine backbone substituted with a 4-methylpiperazine-1-carbonyl group. It has 3 hydrogen bond donors, 3 acceptors, and a topological polar surface area (TPSA) of 49.6 Ų, indicating moderate polarity .

This compound is a dihydrochloride salt, enhancing its solubility in aqueous environments. Its structural complexity (complexity score: 253) arises from the cyclohexane ring and piperazine moiety .

Comparison with Structurally Similar Compounds

Piperazine-Based Dihydrochloride Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Differences Source
Target Compound C₁₃H₂₇Cl₂N₃O 312.28 4-Methylpiperazine-1-carbonyl 3/3 Reference standard
1-(4-Methoxyphenyl)piperazine dihydrochloride C₁₁H₁₆N₂O·2HCl 265.2 4-Methoxyphenyl 4/3 Aromatic substitution instead of cyclohexyl-carbonyl; lower molecular weight
Opipramol dihydrochloride C₂₃H₃₁N₃O·2Cl 463.87 Bulky dibenzazepinylpropyl group 4/3 Larger substituent increases molecular weight; enhanced hydrophobic interactions
Meclozine dihydrochloride C₂₅H₂₇ClN₂·2HCl 463.87 Chlorophenyl and methylbenzyl groups 4/3 Dual aromatic substituents; higher lipophilicity

Key Observations :

  • The target compound’s methylpiperazine-carbonyl group balances polarity and hydrophobicity, unlike the aromatic substituents in 1-(4-methoxyphenyl)piperazine or Meclozine .
  • Opipramol dihydrochloride demonstrates how bulky substituents (e.g., dibenzazepine) significantly increase molecular weight and alter pharmacokinetic profiles .

Cyclohexylmethanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Differences Source
Target Compound C₁₃H₂₇Cl₂N₃O 312.28 4-Methylpiperazine-1-carbonyl 3/3 Reference standard
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride C₉H₁₈ClF₂NO 231.7 Trifluoroethyl 2/2 Fluorinated substituent reduces polarity; lower molecular weight
AY 9944 (trans-1,4-bis(2-chlorobenzaminomethyl)cyclohexane dihydrochloride) C₂₂H₃₀Cl₄N₂ 464.3 Dual chlorobenzyl groups 4/4 Symmetric substitution; high molecular weight and melting point (288–293.5°C)

Key Observations :

  • Fluorinated derivatives (e.g., trifluoroethyl in ) exhibit reduced hydrogen bonding capacity, impacting solubility.
  • AY 9944 ’s dual chlorobenzyl groups create a rigid, high-melting-point structure, contrasting with the target compound’s single substituent .

Functional Group Variations

Compound Name Molecular Formula Functional Groups Biological Relevance Source
Target Compound C₁₃H₂₇Cl₂N₃O Piperazine-carbonyl Potential CNS activity due to piperazine moiety
2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol C₁₃H₁₈N₃O₂ Piperazine-iminomethyl Antimicrobial applications reported
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride C₁₃H₁₆Cl₂N₄O Oxadiazole-piperazine Anticancer or antiviral leads

Key Observations :

  • Oxadiazole-containing derivatives (e.g., ) may exhibit enhanced metabolic stability due to heterocyclic rigidity.

Actividad Biológica

[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride, a compound with the CAS number 1423023-89-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₃H₁₈Cl₂N₄O
  • Molecular Weight : 312.3 g/mol
  • Structure : The compound features a cyclohexyl group, a piperazine moiety, and a carbonyl function, contributing to its pharmacophoric characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain protein kinases and may influence pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC).

  • IC₅₀ Values :
    • MDA-MB-231 (TNBC): 0.126 μM
    • MCF10A (non-cancerous): 2.5 μM

This indicates a favorable selectivity index, suggesting that the compound preferentially targets cancerous cells while sparing normal cells .

In Vivo Studies

In animal models, particularly using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to control groups. The pharmacodynamic effects were assessed over a 30-day treatment period, showing significant inhibition of metastatic nodules formation .

Safety Profile

Toxicity assessments have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice. This suggests a favorable safety margin for further development .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other compounds with similar mechanisms:

Compound NameIC₅₀ (μM)Target Cell LineSelectivity Index
This compound0.126MDA-MB-231 (TNBC)High
5-Fluorouracil17.02MCF-7Low
TAE226Not reportedVarious cancer linesModerate

Case Study 1: Triple-Negative Breast Cancer

A study involving this compound highlighted its efficacy against TNBC. The compound was administered to mice with established tumors, leading to significant tumor reduction compared to untreated controls. The study emphasized the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are often implicated in various cancers. This inhibition was characterized by subnanomolar IC₅₀ values, demonstrating high potency and selectivity against these targets .

Q & A

Advanced Research Question

  • Impact on Activity : The trans-configuration of the cyclohexyl ring enhances receptor binding affinity due to reduced steric hindrance, as seen in similar kinase inhibitors .
  • Stereochemical Control :
    • Use chiral catalysts (e.g., Rh or Ru complexes) during hydrogenation of the cyclohexene intermediate.
    • Crystallization-driven resolution (e.g., using tartaric acid derivatives) to isolate the desired enantiomer .

What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Research Question

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify cyclohexyl and piperazine carbonyl signals.
    • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion ([M+H]⁺) and isotopic pattern matching .

What are the common biochemical pathways influenced by this compound, and how can researchers validate its interaction with specific molecular targets?

Advanced Research Question

  • Pathways : Likely modulates kinase signaling (e.g., ALK/MET pathways) due to structural similarity to kinase inhibitors .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Direct binding assays with immobilized kinase domains.
    • Cellular Assays : Luciferase-based reporter systems to measure downstream pathway activation .

How can researchers mitigate challenges in the solubility and stability of this compound under various experimental conditions?

Basic Research Question

  • Solubility : Use co-solvents (e.g., DMSO for in vitro studies) or cyclodextrin-based formulations for aqueous buffers .
  • Stability :
    • Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles.
    • Adjust pH to 3–4 (HCl salt form) to prevent degradation in solution .

In SAR studies, how do modifications to the piperazine or cyclohexyl groups alter the compound's pharmacological profile?

Advanced Research Question

  • Piperazine Modifications :
    • Replacement with morpholine reduces metabolic clearance but decreases target affinity .
  • Cyclohexyl Modifications :
    • Fluorination at the 4-position improves blood-brain barrier penetration .
  • Methodology :
    • Computational Docking : Molecular dynamics simulations to predict binding modes.
    • In Vivo PK/PD : Compare AUC and half-life across analogs .

How should researchers address contradictions in reported activity data across different experimental models?

Advanced Research Question

  • Root Causes : Variations in cell lines (e.g., overexpression vs. endogenous receptors) or assay conditions (e.g., serum content) .
  • Resolution :
    • Standardize assays using isogenic cell lines.
    • Validate findings with orthogonal techniques (e.g., Western blotting alongside luciferase assays) .

What strategies are effective for scaling up synthesis while maintaining high enantiomeric excess?

Advanced Research Question

  • Catalytic Asymmetric Hydrogenation : Use immobilized catalysts (e.g., Pd/C with chiral ligands) for large batches .
  • Continuous Flow Chemistry : Reduces racemization risks during prolonged reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.